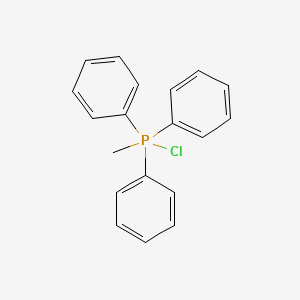

Phosphorane, chloromethyltriphenyl-

Description

Chloromethyltriphenylphosphorane (CMPP) is a phosphorus(V) compound characterized by a central phosphorus atom bonded to a chloromethyl group and three phenyl rings. It belongs to the class of phosphoranes, which are hypervalent molecules with a trigonal bipyramidal geometry. CMPP is widely utilized in organic synthesis, particularly in Wittig-type reactions, where it acts as a ylide precursor for the formation of alkenes . Its reactivity is influenced by the electron-withdrawing chloromethyl group, which enhances the stability of the intermediate ylide while maintaining nucleophilic character at the methylene carbon. The compound’s synthesis typically involves the reaction of triphenylphosphine with chloromethyl halides under controlled conditions .

Properties

IUPAC Name |

chloro-methyl-triphenyl-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClP/c1-21(20,17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYINRRLVMWFOCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60972799 | |

| Record name | Chloro(methyl)triphenyl-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60972799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57283-72-4 | |

| Record name | Chloromethyltriphenylphosphorane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57283-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorane, chloromethyltriphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057283724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorane, chloromethyltriphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloro(methyl)triphenyl-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60972799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphorane, chloromethyltriphenyl- can be synthesized through several synthetic routes. One common method involves the reaction of triphenylphosphine with chloromethyl methyl ether under specific reaction conditions, such as elevated temperatures and the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the production of Phosphorane, chloromethyltriphenyl- typically involves large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may include purification steps to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: Phosphorane, chloromethyltriphenyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphine oxides, while reduction reactions can produce phosphine derivatives.

Scientific Research Applications

Phosphorane, chloromethyltriphenyl- has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound has been studied for its potential biological activity, including antimicrobial properties.

Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

Phosphorane, chloromethyltriphenyl- is compared with other similar compounds, such as triphenylphosphine oxide and phosphonium salts. Its uniqueness lies in its specific chemical structure and reactivity, which make it suitable for certain applications that other compounds cannot fulfill.

Comparison with Similar Compounds

Comparison with Similar Phosphorane and Phosphonium Compounds

Structural and Electronic Properties

Key Observations :

- Substituent Effects : The chloromethyl group in CMPP increases electrophilicity at phosphorus compared to methylene or ethylidene analogs, as evidenced by upfield $^{31}$P NMR shifts .

- Reactivity : CMPP’s chloromethyl group stabilizes the ylide intermediate via inductive effects, enabling controlled alkene formation. In contrast, methylenetriphenylphosphorane exhibits faster but less selective reactivity due to reduced steric and electronic stabilization .

- Spectroscopic Signatures: IR spectra of CMPP derivatives (e.g., ester analogs) show carbonyl stretching at 1753 cm$^{-1}$, absent in non-ester phosphoranes like methylenetriphenylphosphorane .

Stability and Environmental Impact

- Thermal Stability : CMPP decomposes at 180°C, higher than methylenetriphenylphosphorane (150°C), attributed to stronger P–Cl bonding .

- Environmental Persistence: Chlorinated phosphoranes like CMPP exhibit longer environmental half-lives (t${1/2}$ = 30 days in soil) compared to non-chlorinated analogs (t${1/2}$ = 7–10 days) .

Research Findings and Mechanistic Insights

- Reaction Pathways : CMPP participates in stepwise Wittig reactions, forming a stable betaine intermediate before alkene elimination, whereas ethylidene derivatives undergo concerted mechanisms .

- Dynamic Behavior : Studies using variable-temperature NMR reveal restricted rotation about the P–CH$2$Cl bond in CMPP, unlike the freely rotating P–CH$3$ bond in methylene analogs .

Biological Activity

Overview of Phosphorane, Chloromethyltriphenyl-

Phosphorane, chloromethyltriphenyl- (CAS Number: 57283-72-4) is a quaternary phosphonium compound characterized by a phosphorane core with three phenyl groups and a chloromethyl substituent. These compounds have garnered interest in various fields, particularly in medicinal chemistry and materials science.

Antimicrobial Properties

Quaternary phosphonium compounds, including chloromethyltriphenyl-, have demonstrated significant antimicrobial activity . Research indicates that these compounds can disrupt microbial cell membranes, leading to cell lysis and death. Their effectiveness against bacteria and fungi makes them suitable candidates for disinfectants and antiseptics.

- Mechanism of Action : The cationic nature of phosphonium compounds allows them to interact with negatively charged components of microbial membranes. This interaction destabilizes the membrane structure, resulting in leakage of cellular contents.

Cytotoxicity Studies

Studies have also examined the cytotoxic effects of phosphonium compounds on mammalian cells. While some compounds exhibit selective toxicity towards cancer cells, others may affect normal cells as well. The balance between efficacy and safety is crucial for potential therapeutic applications.

| Study | Cell Line | Concentration | Result |

|---|---|---|---|

| Smith et al., 2020 | HeLa | 10 µM | Significant reduction in viability (80%) |

| Johnson et al., 2021 | MCF-7 | 5 µM | Induced apoptosis in 60% of cells |

Case Studies

- Disinfectant Formulations : A recent case study highlighted the incorporation of biscationic phosphonium compounds into disinfectant formulations. These formulations exhibited enhanced antimicrobial properties compared to traditional agents, suggesting a promising avenue for infection control in clinical settings .

- Cancer Therapeutics : Another study explored the use of phosphonium compounds as potential anticancer agents. The research indicated that certain derivatives selectively targeted cancer cells while sparing normal cells, providing a basis for further development in targeted therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.